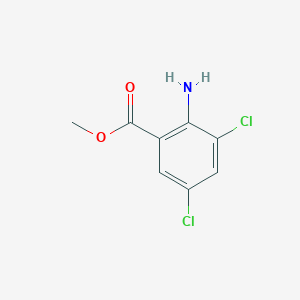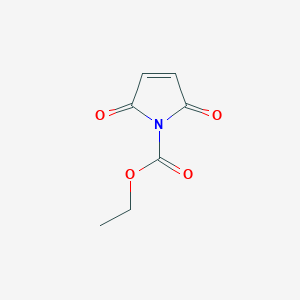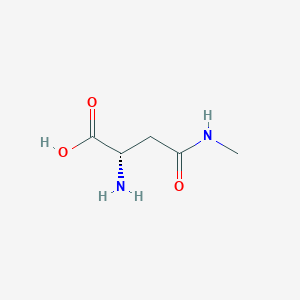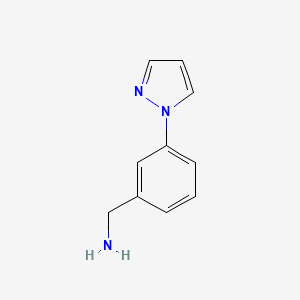
2-氨基-3,5-二氯苯甲酸甲酯
描述
Methyl 2-amino-3,5-dichlorobenzoate is a chemical compound with the CAS Number: 52727-62-5 . It has a molecular weight of 220.05 and its IUPAC name is methyl 2-amino-3,5-dichlorobenzoate . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for Methyl 2-amino-3,5-dichlorobenzoate is 1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 2-amino-3,5-dichlorobenzoate is a solid substance at room temperature . It has a melting point of 63-64°C .科学研究应用
反应动力学研究
Nudelman 和 Waisbaum (1997) 对 2-氨基-5-氯苯甲酮的反应进行了动力学研究,包括分析 2-氨基-3,5-二氯苯甲酮等产物。他们的研究重点是反应速率以及甲基转移、氯化和环化的影响,在特定条件下,提供了对复杂化学过程的见解 Nudelman & Waisbaum, 1997。
化学行为和合成
Ohkata、Okada 和 Akiba (1985) 探索了某些化合物的独特化学行为,包括甲基化过程,突出了化学反应的复杂差异以及合成具有特定性质的新化合物的可能性 Ohkata, Okada, & Akiba, 1985。
氨基的封闭
Dixon 和 Perham (1968) 研究了用柠檬酸酐可逆封闭氨基,这一过程与在研究和开发环境中改变化学结构和功能有关,包括在材料科学中的潜在应用 Dixon & Perham, 1968。
衍生物的合成和表征
Sedlák 等人(2008 年)致力于合成和表征取代化合物,研究了 N-甲基化和 N-苄基化对这些化合物性质的影响,这可能与新材料或化学中间体的开发相关 Sedlák, Drabina, Lánský, & Svoboda, 2008。
生物学评价和活性研究
Romagnoli 等人(2012 年)对某些衍生物的合成和生物学评价的研究揭示了这些化合物影响生物过程的潜力,这可能为生物化学和药理学领域的未来研究提供信息 Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Kimatrai Salvador, Preti, Tabrizi, Moorman, Vincenzi, Borea, & Varani, 2012。
安全和危害
作用机制
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-amino-3,5-dichlorobenzoate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
属性
IUPAC Name |
methyl 2-amino-3,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODZNORQIATQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346529 | |
| Record name | Methyl 2-amino-3,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52727-62-5 | |
| Record name | Methyl 2-amino-3,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)


![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde](/img/structure/B1580714.png)



![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1580720.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B1580722.png)